molecular formula C15H23NO2 B3045564 Benzamide, 2-hydroxy-N-octyl- CAS No. 109972-90-9

Benzamide, 2-hydroxy-N-octyl-

Cat. No.: B3045564
CAS No.: 109972-90-9
M. Wt: 249.35 g/mol
InChI Key: AWDSLMQQQKGDSD-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-octyl- is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core with a hydroxy group at the second position and an octyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 2-hydroxy-N-octyl- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of 2-hydroxybenzoic acid with octylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of benzamide, 2-hydroxy-N-octyl- can be achieved through a similar condensation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the use of catalysts such as Lewis acids can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-hydroxy-N-octyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The amide bond can be reduced to form an amine, which can further undergo various substitution reactions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Benzamide, 2-hydroxy-N-octyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of benzamide, 2-hydroxy-N-octyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as bacterial cell wall synthesis and inflammatory pathways.

    Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of bacterial cell wall synthesis and the reduction of inflammation.

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the hydroxy and octyl groups.

    2-Hydroxybenzamide: Similar structure but without the octyl group.

    N-Octylbenzamide: Similar structure but without the hydroxy group.

Comparison:

    Uniqueness: Benzamide, 2-hydroxy-N-octyl- is unique due to the presence of both the hydroxy and octyl groups, which confer distinct chemical and biological properties. The hydroxy group enhances its reactivity in oxidation reactions, while the octyl group increases its lipophilicity, improving its interaction with biological membranes.

Properties

IUPAC Name

2-hydroxy-N-octylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-16-15(18)13-10-7-8-11-14(13)17/h7-8,10-11,17H,2-6,9,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDSLMQQQKGDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436939
Record name Benzamide, 2-hydroxy-N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109972-90-9
Record name 2-Hydroxy-N-octylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109972-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-hydroxy-N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-octyl salicylic acid amide was prepared, using the process described in Example 1, from salicylic acid methyl ester and n-octylamine (quantities used 1 mole:1 mole) and purified and recrystallized in the same way as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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